EML631 - 2101206-36-2

EML631

Catalog Number: EVT-267149
CAS Number: 2101206-36-2
Molecular Formula: C41H60N6O3
Molecular Weight: 685.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EML631 is a potent and selective SPIN1 inhibitor (SPIN1 Kd= 3 microM).
Source and Classification

EML631 was developed through systematic research aimed at discovering new therapeutic agents. While specific details regarding its discovery may not be widely published, it is classified under small molecules that interact with biological targets to elicit pharmacological effects. The classification of EML631 can be further refined based on its functional groups and biological activity, which are critical for understanding its potential applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of EML631 involves several key steps, typically employing standard organic synthesis techniques. The process begins with the selection of appropriate starting materials, which are then subjected to various chemical reactions to construct the desired molecular framework.

  1. Starting Materials: The synthesis often starts with readily available precursors that contain functional groups amenable to further modification.
  2. Reactions: Common reactions used in the synthesis may include:
    • Nucleophilic substitutions: To introduce new functional groups.
    • Coupling reactions: Such as Suzuki or Heck coupling, which help in forming carbon-carbon bonds.
    • Cyclization reactions: To create cyclic structures that enhance biological activity.
  3. Purification: After synthesis, the compound is typically purified using techniques like chromatography to isolate EML631 from by-products.

The exact synthetic route may vary based on the desired purity and yield, as well as the specific properties of EML631.

Molecular Structure Analysis

Structure and Data

The molecular structure of EML631 can be represented using standard chemical notation, highlighting its functional groups and stereochemistry.

  • Molecular Formula: The empirical formula provides insight into the composition of the compound.
  • 3D Structure: Advanced techniques such as X-ray crystallography or NMR spectroscopy may be employed to elucidate the three-dimensional arrangement of atoms within EML631.

Data regarding bond lengths, angles, and torsional angles can also be derived from computational modeling studies, providing a comprehensive understanding of its molecular geometry.

Chemical Reactions Analysis

Reactions and Technical Details

EML631 is expected to participate in various chemical reactions due to its functional groups. Understanding these reactions is crucial for predicting its behavior in biological systems.

  1. Reactivity Profiles: The compound may undergo:
    • Hydrolysis: In aqueous environments, affecting stability.
    • Oxidation/Reduction: Depending on the presence of electron-withdrawing or donating groups.
  2. Mechanistic Pathways: Detailed mechanistic studies can reveal how EML631 interacts with biological targets or other chemical entities, potentially leading to insights about its pharmacodynamics.
Mechanism of Action

Process and Data

The mechanism of action of EML631 involves its interaction with specific biological targets, such as enzymes or receptors.

  1. Target Identification: Research typically focuses on identifying the primary target proteins that EML631 binds to.
  2. Binding Affinity: Studies measuring binding affinity (e.g., using techniques like surface plasmon resonance) help quantify how strongly EML631 interacts with its target.
  3. Biological Effects: Understanding how this binding translates into physiological effects is essential for evaluating its therapeutic potential.

Data from pharmacological studies may elucidate pathways affected by EML631, contributing to a clearer picture of its efficacy in treating diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of EML631 are critical for understanding its behavior in various environments:

  1. Solubility: Solubility data in different solvents can inform formulation strategies for drug delivery.
  2. Stability: Stability studies under various conditions (e.g., temperature, pH) help predict shelf life and storage requirements.
  3. Melting Point and Boiling Point: These properties provide insight into the compound's phase transitions and volatility.

Relevant data from experimental studies should be compiled to present a comprehensive overview of these properties.

Applications

Scientific Uses

EML631 has potential applications across various scientific fields:

  1. Pharmacology: As a therapeutic agent for treating specific diseases, particularly those where current treatments are inadequate.
  2. Biochemistry: In studies aimed at understanding enzyme mechanisms or signaling pathways influenced by EML631.
  3. Drug Development: As a lead compound for further modifications to enhance efficacy or reduce side effects.

Research into EML631 continues to evolve, with ongoing studies aimed at elucidating its full therapeutic potential and optimizing its chemical properties for clinical use.

Introduction to Epigenetic Reader Domains and SPIN1 Inhibition

Tudor Domains as Epigenetic Effector Modules in Chromatin Regulation

Tudor domains represent a crucial class of methyl-lysine recognition modules within the broader "Royal family" of epigenetic reader domains that include chromodomains, PWWP domains, and MBT domains [2] [4]. These structurally conserved protein modules typically consist of 50-60 amino acids forming a barrel-like architecture with 4-5 antiparallel β-strands that create specialized binding surfaces for methylated histone residues [2]. The molecular recognition occurs through an aromatic cage mechanism composed of conserved phenylalanine, tyrosine, and tryptophan residues that accommodate methylated lysine through cation-π interactions and van der Waals contacts [1] [4]. Tudor domains demonstrate remarkable specificity, discriminating between different methylation states (mono-, di-, or trimethylation) and flanking histone sequences, enabling precise interpretation of the histone code [2]. Unlike bromodomains that recognize acetylated lysine, Tudor domains face unique druggability challenges due to their shallow binding grooves and the high polarity of methyl-lysine, necessitating innovative approaches for inhibitor development [4] [8].

SPIN1: Structural and Functional Roles in Transcriptional Coactivation

Spindlin1 (SPIN1) features three tandem Tudor-like domains that form an integrated structural unit capable of multivalent engagement with histone marks [1] [6]. Structural analyses reveal that SPIN1's Tudor domains I and II create adjacent aromatic cages that enable bivalent histone recognition, particularly the simultaneous binding of H3K4me3 and H3R8me2a marks [1] [7]. This dual recognition capability allows SPIN1 to function as a potent transcriptional coactivator by recruiting additional chromatin-modifying complexes to target genes [1] [6]. Beyond its canonical histone reader function, SPIN1 plays critical roles in fundamental cellular processes, including ribosomal RNA transcription through interactions with RNA polymerase I complexes in the nucleolus and mitotic regulation through spindle association during chromosome segregation [6] [7]. The protein's expression peaks during G2/M phase, consistent with its roles in cell cycle progression and chromosome stability [10].

Therapeutic Relevance of SPIN1 in Oncogenic Signaling Pathways

SPIN1 exhibits significant oncogenic overexpression across diverse cancer types, including ovarian cancer (3.5-fold increase), breast cancer (2.8-fold increase), non-small cell lung cancer (2.3-fold increase), hepatocellular carcinoma (3.1-fold increase), and liposarcoma (4.2-fold increase) [7] [10]. This overexpression correlates with poor clinical outcomes through multiple mechanisms: SPIN1 amplifies Wnt/β-catenin signaling by stabilizing β-catenin and enhancing TCF/LEF-mediated transcription [7], activates PI3K/AKT pathway through upstream receptor tyrosine kinase modulation [10], and subverts p53 tumor suppressor function by promoting MDM2-mediated degradation [7]. Additionally, SPIN1 contributes to chemoresistance in breast cancer by upregulating drug-metabolizing enzymes and efflux transporters [7]. The essential role of SPIN1 in maintaining cancer cell proliferation and survival positions it as a compelling therapeutic target for epigenetic therapy [1] [7].

Table 1: SPIN1 Dysregulation in Human Cancers

Cancer TypeExpression ChangeKey Oncogenic MechanismsClinical Correlation
Ovarian Cancer3.5-fold increaseRET signaling activationAdvanced stage, metastasis
Breast Cancer2.8-fold increasePI3K/AKT activation, chemoresistanceReduced overall survival
Hepatocellular Carcinoma3.1-fold increaseWnt/β-catenin activation, lipid metabolismTumor progression
Liposarcoma4.2-fold increaseMDM2-p53 axis disruptionRecurrence risk
Non-small Cell Lung Cancer2.3-fold increaseE2F1-mediated proliferationMetastatic potential

Challenges in Targeting Methyl-Lysine Reader Proteins

Developing inhibitors against Tudor domains like SPIN1 presents unique molecular recognition challenges distinct from other epigenetic targets [1] [4]. The shallow binding grooves characteristic of Tudor domains complicate small-molecule design, as inhibitors must effectively compete with extended protein-protein interactions between histone tails and reader domains [4] [8]. Additionally, achieving selectivity among Tudor domains is particularly difficult due to high structural conservation across different reader proteins [4]. Early SPIN1 inhibitors like A366 demonstrated dual inhibition of both SPIN1 and G9a methyltransferase, complicating mechanistic studies [1]. The requirement for cellular permeability presents another hurdle, as positively charged compounds that effectively engage the methyl-lysine binding pocket often exhibit poor membrane penetration [8]. These challenges necessitated innovative approaches beyond traditional high-throughput screening, leading to novel strategies like fragment-based ligand discovery and structure-guided design [5] [8].

Properties

CAS Number

2101206-36-2

Product Name

EML631

IUPAC Name

[4-[4-(2-pyrrolidin-1-ylethyl)piperidine-1-carbonyl]-3-[4-(pyrrolidin-1-ylmethoxy)anilino]phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]methanone

Molecular Formula

C41H60N6O3

Molecular Weight

685.0 g/mol

InChI

InChI=1S/C41H60N6O3/c48-40(46-27-15-33(16-28-46)13-25-43-19-1-2-20-43)35-7-12-38(41(49)47-29-17-34(18-30-47)14-26-44-21-3-4-22-44)39(31-35)42-36-8-10-37(11-9-36)50-32-45-23-5-6-24-45/h7-12,31,33-34,42H,1-6,13-30,32H2

InChI Key

LPCWQWNRCGWRFC-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(C(N2CCC(CCN3CCCC3)CC2)=O)C=C1NC4=CC=C(OCN5CCCC5)C=C4)N6CCC(CCN7CCCC7)CC6

Solubility

Soluble in DMSO

Synonyms

EML631; EML-631; EML 631;

Canonical SMILES

C1CCN(C1)CCC2CCN(CC2)C(=O)C3=CC(=C(C=C3)C(=O)N4CCC(CC4)CCN5CCCC5)NC6=CC=C(C=C6)OCN7CCCC7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.